Red 28, also known as D&C Red No. 28 or Direct Red 28, is a synthetic dye primarily used as a colorant in various industrial and cosmetic applications. Its chemical structure features an azo group, contributing to its vibrant red hue. The compound's molecular formula is , and it is classified under the category of direct dyes, specifically designed for applications requiring water solubility and stability in light . Red 28 is recognized for its bright red color and is often utilized in textiles, cosmetics, and personal care products, such as soaps, hair dyes, and makeup .
The synthesis of Red 28 typically involves the diazotization of an aromatic amine followed by coupling reactions with other aromatic compounds. The general synthetic route includes:
This method allows for the production of Red 28 in a form that meets the necessary purity and regulatory standards for commercial use .
Red 28 finds extensive applications across several industries:
The versatility of Red 28 makes it a popular choice for manufacturers seeking reliable coloring agents .
Research on Red 28 has primarily focused on its interactions within cosmetic formulations rather than biological systems. Its stability when mixed with other ingredients has been documented, indicating that it maintains color integrity under various conditions. Interaction studies often evaluate its compatibility with emulsifiers and other additives used in cosmetic formulations. Furthermore, regulatory assessments ensure that Red 28 does not react adversely with skin or other components when applied topically .
Several compounds share similarities with Red 28 in terms of structure or application:
These compounds are often utilized interchangeably depending on specific requirements such as stability, solubility, or regulatory approval for particular applications.
The initial synthesis stage of Red 28 involves a condensation reaction between resorcinol and tetrachlorophthalic anhydride under carefully controlled acidic conditions . This reaction proceeds through a modified Friedel-Crafts acylation mechanism, wherein the tetrachlorophthalic anhydride functions as the electrophilic acylating agent [44] [47]. The acid catalyst, typically concentrated sulfuric acid or zinc chloride, enhances the electrophilicity of the phthalic anhydride carbonyl carbon through protonation [46].
The mechanistic pathway initiates with the formation of an acylium ion intermediate when tetrachlorophthalic anhydride undergoes protonation by the acid catalyst [47]. Subsequently, resorcinol, acting as the nucleophilic aromatic substrate, attacks the activated carbonyl carbon through electrophilic aromatic substitution [44]. The reaction temperature is maintained between 60-170°C under normal atmospheric pressure to optimize yield and minimize side product formation [9].
Industrial production methodologies employ tetrachlorophthalic anhydride synthesized through chlorination of phthalic anhydride using chlorine gas in the presence of chlorosulfonic acid as the reaction medium [9]. The process utilizes iodine chloride or molybdenum compounds as catalysts to facilitate the chlorination reaction at reduced temperatures compared to conventional methods [9]. Recovery yields of the chlorosulfonic acid solvent and catalysts reach significant levels, contributing to the economic viability of the industrial process [9].
Table 1: Tetrachlorophthalic Anhydride Synthesis Parameters
| Parameter | Specification | Reference |
|---|---|---|
| Temperature Range | 60-170°C | [9] |
| Pressure | Normal atmospheric | [9] |
| Catalyst | Iodine chloride or molybdenum | [9] |
| Solvent | Chlorosulfonic acid | [9] |
| Molar Ratio (Phthalic anhydride:Chlorine) | 1:4-12 | [9] |
The condensation reaction between resorcinol and tetrachlorophthalic anhydride produces tetrachlorofluorescein as the primary intermediate product [16]. This intermediate undergoes subsequent bromination to yield the final tetrabromo-tetrachlorofluorescein structure characteristic of Red 28 [16]. The reaction conditions require precise control of temperature and acid concentration to prevent decomposition of the sensitive aromatic hydroxyl groups present in resorcinol [44].
The bromination process represents the critical transformation step converting tetrachlorofluorescein to the tetrabromo derivative that characterizes Red 28 [16]. This electrophilic aromatic substitution reaction occurs at the 2', 4', 5', and 7' positions of the xanthene ring system through selective halogenation [15]. The bromination mechanism proceeds via electrophilic attack of bromine or bromine-containing species on the electron-rich aromatic rings [18].
Molecular bromine serves as the primary brominating agent in industrial applications, generating the electrophilic bromine species through heterolytic cleavage [20]. The reaction conditions favor the formation of Br⁺ electrophiles that selectively attack the ortho and para positions relative to the hydroxyl groups on the xanthene scaffold [18]. Temperature control maintains the reaction between 0-25°C to prevent over-bromination and formation of undesired side products [20].
Electrosynthetic bromination methodologies offer an alternative approach utilizing bromide ions oxidized at an anode to generate reactive bromine intermediates in situ [18]. This method avoids direct handling of molecular bromine while maintaining efficient bromination of the fluorescein substrate [18]. The electrolytic process operates at low voltages around 3 volts, producing observable color changes from yellow to red as bromination proceeds [18].
Table 2: Bromination Reaction Parameters
| Parameter | Molecular Bromine Method | Electrosynthetic Method | Reference |
|---|---|---|---|
| Temperature | 0-25°C | Room temperature | [20] [18] |
| Brominating Agent | Br₂ | Bromide ions (electrogenerated) | [20] [18] |
| Voltage | Not applicable | ~3 volts | [18] |
| Reaction Time | 30-60 minutes | Several minutes | [20] [18] |
| Selectivity | High for tetrabromo product | High for tetrabromo product | [20] [18] |
The bromination mechanism follows a stepwise pathway with sequential substitution at each aromatic position [18]. Initial bromination occurs at the most activated positions, typically ortho to hydroxyl groups, followed by subsequent substitutions at remaining activated sites [20]. The electron-donating nature of hydroxyl substituents enhances the nucleophilicity of the aromatic rings, facilitating multiple bromination events [18].
Kinetic studies demonstrate that bromination rates increase with higher bromine concentrations and elevated temperatures within the optimal range [20]. However, excessive temperatures promote side reactions including ring opening and oxidative degradation of the xanthene core structure [20]. Industrial processes maintain strict temperature control through cooling systems and gradual addition of brominating agents [20].
Lake pigment formation transforms the water-soluble Red 28 dye into an insoluble aluminum complex suitable for applications requiring non-bleeding colorants [22] [28]. The process involves precipitation of the dye onto an aluminum hydroxide substrate through coordination chemistry between the carboxylate and phenolate functional groups of Red 28 and aluminum ions [25] [52].
Aluminum hydroxide substrate preparation begins with controlled precipitation from aluminum sulfate solutions using sodium carbonate under specific dilution, temperature, and pH conditions [52]. The resulting aluminum hydroxide exhibits optimal particle size distribution and surface area characteristics essential for effective dye adsorption [52]. The substrate morphology directly influences the final lake pigment properties including color strength, particle size, and dispersion characteristics [52].
The lake formation mechanism proceeds through two distinct methodological approaches [25]. Process 1 involves adding aluminum salts to an alkaline dye solution, causing simultaneous precipitation of both the aluminum hydroxide substrate and the dye complex [25]. Process 2 utilizes a reverse sequence wherein alkali is added to an aluminum salt solution containing the dissolved dye, promoting controlled precipitation of the lake pigment [25].
Table 3: Lake Pigment Formation Parameters
| Parameter | Process 1 | Process 2 | Reference |
|---|---|---|---|
| pH Range | 4-9 | 4-9 | [52] [25] |
| Aluminum Source | Potassium aluminum sulfate | Aluminum sulfate/chloride | [25] [52] |
| Addition Sequence | Alum to alkaline dye | Alkali to acidic dye-alum | [25] |
| Substrate Type | Amorphous alumina hydrate | Light alumina hydrate with sulfate | [25] |
| Dye Content Range | 10-40% | 20-27% | [52] [42] |
The coordination mechanism involves chelation of Red 28 through its carboxylate and phenolate oxygen atoms to aluminum centers in the hydroxide matrix [26]. The resulting aluminum-dye complex exhibits enhanced stability compared to the free dye, with improved resistance to light and heat degradation [52]. The aluminum coordination also reduces the water solubility of the dye, preventing color migration in final applications [52].
Industrial lake pigment production utilizes aluminum hydroxide substrates with controlled particle size distributions typically ranging from nanometer to micrometer scales [26]. The surface area of the substrate directly correlates with dye loading capacity and final color intensity of the lake pigment [52]. Optimized substrate preparation involves precipitation under controlled stirring conditions to prevent agglomeration and ensure uniform particle formation [53].
Batch certification processes for Red 28 require comprehensive analytical testing to ensure compliance with regulatory specifications for composition, purity, and contaminant levels [30] [32]. The Food and Drug Administration mandates batch-by-batch analysis of certifiable color additives before approval for commercial use in regulated products [30]. Each batch undergoes rigorous testing to verify identity, determine dye content, and quantify impurity levels within acceptable limits [43].
Primary analytical parameters include determination of the active dye content, typically ranging from 22.0-27.0% for aluminum lake formulations [42]. High-performance liquid chromatography serves as the standard method for quantitative analysis of Red 28 and related impurities [43]. The method employs five-point calibration curves with data points ranging from 0.066% to 0.820% for synthetic by-products and 0.061% to 1.410% for intermediate compounds [43].
Critical impurity specifications limit the levels of 2,3,4,5-tetrachloro-6-(3',5'-dibromo-2',4'-dihydroxybenzoyl)benzoic acid and 3,4,5,6-tetrachlorophthalic acid as synthetic by-products and unreacted intermediates [43]. Brominated resorcinol compounds, while listed in regulatory specifications, demonstrate rapid decomposition in the presence of the dye matrix, making their occurrence highly unlikely in finished products [43].
Table 4: Quality Control Specifications for Red 28
| Parameter | Specification | Analytical Method | Reference |
|---|---|---|---|
| Dye Content | 22.0-27.0% | High-performance liquid chromatography | [42] [43] |
| Synthetic By-products | <0.820% (w/w) | High-performance liquid chromatography | [43] |
| Tetrachlorophthalic Acid | <1.410% (w/w) | High-performance liquid chromatography | [43] |
| Maximum Absorption Wavelength | 536-540 nm | Ultraviolet-visible spectroscopy | [15] |
| Particle Size | Controlled distribution | Dynamic light scattering | [52] |
Spectroscopic analysis provides additional verification of product identity through characteristic absorption patterns [15]. Red 28 exhibits maximum absorption wavelengths between 536-540 nanometers when measured in 0.02 molar ammonium acetate solution [15]. The specific absorbance values must meet minimum thresholds of 1200 E1%1cm units at the maximum absorption wavelength to ensure adequate color strength [15].
Batch certification documentation includes comprehensive analytical certificates detailing all test results, lot numbers, and expiration dates [31] [37]. The certification process requires sample submission to Food and Drug Administration laboratories for independent verification of manufacturer test results [32]. Certified batches receive unique lot numbers that must be maintained throughout the supply chain to ensure traceability [32].
The solubility characteristics of Red 28 demonstrate a clear preference for polar solvents, consistent with its ionic structure and hydrophilic nature. In aqueous systems, Red 28 exhibits high solubility, with reported values of approximately 10 milligrams per milliliter in phosphate-buffered saline at physiological pH 7.2 [4] [5]. The compound forms clear red solutions in water, indicating complete dissolution without aggregation at moderate concentrations [6].
| Solvent Category | Solubility | Visual Appearance | Reference |
|---|---|---|---|
| Water (polar) | 10 mg/mL | Clear red solution | [4] [5] |
| Ethanol (polar) | 2 mg/mL | Orange coloration | [4] [5] |
| Dimethyl sulfoxide (polar) | 30 mg/mL | High clarity | [4] [5] |
| Dimethylformamide (polar) | 30 mg/mL | Complete dissolution | [4] [5] |
| Acetone (moderately polar) | Limited | Partial solubility | [7] |
| Diethyl ether (nonpolar) | Negligible | Essentially insoluble | [7] |
In polar organic solvents, Red 28 demonstrates variable solubility patterns. Dimethyl sulfoxide and dimethylformamide provide the highest solubility at 30 milligrams per milliliter, significantly exceeding aqueous solubility [4] [5]. Ethanol offers moderate solubility at 2 milligrams per milliliter, accompanied by a characteristic orange coloration rather than the typical red observed in aqueous media [4] [5] [8]. This color shift indicates solvent-chromophore interactions affecting the electronic absorption characteristics.
The aluminum lake form of Red 28, designated as D&C Red Number 28 Lake, exhibits markedly different solubility behavior. This pigmented derivative demonstrates partial water solubility but shows miscibility with oils and organic media [9] [10]. The lake formation process, involving coordination with aluminum ions, fundamentally alters the polarity and solubility profile, making it suitable for oil-based formulations while maintaining color intensity [11] [10].
Nonpolar solvents demonstrate poor compatibility with Red 28 in its native form. Diethyl ether and similar nonpolar organic media show negligible dissolution capacity [7]. This pronounced polarity dependence reflects the compound's ionic character and extensive halogenation pattern, which creates strong electrostatic interactions with polar solvent molecules while limiting interactions with nonpolar systems.
Red 28 exhibits characteristic absorption properties in the visible spectrum region, with absorption maximum (λmax) consistently reported between 546 and 550 nanometers across various measurement conditions [12] [13] [14]. In a standardized 50:50 methanol-water mixture, the compound demonstrates peak absorption at 546-550 nanometers with high reproducibility [12] [13]. The absorption profile shows a relatively broad band typical of xanthene derivatives, spanning from approximately 500 to 600 nanometers [7] [15].
| Spectroscopic Parameter | Value Range | Measurement Conditions | Reference |
|---|---|---|---|
| Primary λmax | 546-550 nm | 50:50 methanol:water | [12] [13] [14] |
| Secondary measurements | 536-551 nm | Various solvents | [8] [7] [15] |
| Specific absorbance A(1%/1cm) | 875-1300 | At wavelength maximum | [12] [13] |
| Absorption ratio P-15/P+15 | 1.38-2.24 | Spectral purity assessment | [12] [13] |
The molar extinction coefficient demonstrates considerable magnitude, reflecting the compound's strong light-absorbing capacity. Specific absorbance values range from 875 to 1300 liters per mole per centimeter at the absorption maximum, indicating robust chromophoric properties [12] [13]. This high extinction coefficient makes Red 28 particularly effective for applications requiring intense coloration at low concentrations.
Solvent effects significantly influence the absorption characteristics. In ethanol, the compound exhibits a bathochromic shift with peak absorption around 540 nanometers [16] [8]. Aqueous solutions maintain the characteristic 546-550 nanometer maximum, while more polar aprotic solvents like dimethyl sulfoxide can induce subtle spectral changes [5] [7]. The absorption coefficient remains relatively stable across different polar media, though the precise wavelength maximum may vary by 5-10 nanometers depending on solvent polarity and hydrogen bonding capacity [17].
Temperature effects on absorption spectra show minimal variation within normal ambient ranges, suggesting good thermal stability of the electronic transitions [7]. However, extreme pH conditions can influence the absorption profile through potential protonation-deprotonation equilibria involving the xanthene oxygen atoms [18].
Red 28 demonstrates significant fluorescence properties with emission characteristics that complement its absorption profile. The compound exhibits a Stokes shift with emission maximum at approximately 564 nanometers when excited at its absorption maximum [16]. This red fluorescence makes Red 28 valuable for biological staining applications and fluorescence-based analytical techniques [1] [19].
The excitation spectrum shows optimal excitation around 540 nanometers, closely matching the absorption maximum [16]. Secondary excitation peaks may occur at shorter wavelengths due to higher energy electronic transitions, though the primary excitation remains in the 535-545 nanometer range across different media [15] [17].
| Fluorescence Property | Typical Value | Measurement Conditions | Reference |
|---|---|---|---|
| Emission maximum | 564 nm | Aqueous solution | [16] |
| Excitation optimum | 540 nm | Standard conditions | [16] |
| Fluorescence type | Red emission | Various pH conditions | [1] [16] |
| Environmental sensitivity | High | pH and medium dependent | [18] [20] |
Quantum yield measurements reveal moderate fluorescence efficiency that varies significantly with concentration and environmental conditions. At optimal concentrations around 0.1-2 weight percent in polymer matrices, fluorescence quantum yields reach maximum values before self-quenching effects become prominent [21]. Above 2 weight percent concentration, intermolecular interactions lead to substantial fluorescence quenching, reducing quantum yield by more than 80 percent [21].
The fluorescence characteristics show marked sensitivity to environmental factors including pH, ionic strength, and the presence of quenching agents [18] [20]. In acidic conditions, fluorescence may be reduced due to protonation effects on the xanthene ring system [20]. Conversely, alkaline conditions generally maintain fluorescence intensity while potentially affecting the emission wavelength through subtle changes in electronic structure [22].
Photostability represents an important consideration for fluorescence applications. Red 28 demonstrates moderate photostability under normal illumination conditions, though prolonged exposure to intense light sources can lead to photobleaching [1] [23]. The presence of molecular oxygen can accelerate photodegradation through singlet oxygen formation, making anaerobic conditions preferable for sensitive fluorescence measurements [21] [23].
Red 28 exhibits complex pH-dependent behavior involving both structural stability and potential tautomeric equilibria. The compound demonstrates optimal stability under neutral to mildly alkaline conditions, with significant changes occurring under strongly acidic environments [22]. Under acidic conditions below pH 5, Red 28 undergoes precipitation accompanied by color changes from the characteristic red to blue, indicating fundamental structural alterations [22].
| pH Range | Stability Behavior | Visual Changes | Mechanistic Interpretation | Reference |
|---|---|---|---|---|
| pH < 5 | Precipitation occurs | Blue coloration | Acid-induced structural change | [22] |
| pH 5-7 | Stable | Red solution | Optimal conditions | [18] [6] |
| pH 7-9 | Stable | Maintained red | Alkaline tolerance | [22] |
| pH > 9 | Good stability | Color preserved | Alkali resistance | [22] |
The alkaline stability of Red 28 proves considerably superior to its acid tolerance. Under basic conditions up to pH 11, the compound maintains structural integrity and color characteristics [22]. This alkaline stability derives from the electron-withdrawing effects of the multiple halogen substituents, which stabilize the xanthene ring system against nucleophilic attack [3].
Kinetic studies of pH-induced changes reveal that acid-catalyzed precipitation occurs relatively rapidly, within minutes of exposure to strongly acidic conditions [22]. The reverse process, dissolution upon pH neutralization, proceeds more slowly and may not completely restore the original spectroscopic properties, suggesting some irreversible structural modification during acid exposure [18].
Tautomeric equilibria in Red 28 may involve the hydroxyl groups on the xanthene ring system, though definitive characterization requires further investigation. The pH dependence of fluorescence properties suggests that protonation-deprotonation events affect the electronic structure, potentially involving tautomeric shifts between different resonance forms [20] [18]. These equilibria likely contribute to the observed pH sensitivity of both absorption and emission spectra.
Buffer system compatibility studies indicate that Red 28 performs optimally in phosphate and Tris buffers within the pH 6.5-8.5 range [18] [6]. Citrate buffers at lower pH may induce gradual precipitation, while carbonate buffers at higher pH maintain stability but may slightly affect spectroscopic properties through ionic interactions [22].